molecular formula C10H20N2 B13310152 1-Propyl-1,7-diazaspiro[4.4]nonane

1-Propyl-1,7-diazaspiro[4.4]nonane

Cat. No.: B13310152
M. Wt: 168.28 g/mol
InChI Key: INZIUMDUAVNAOT-UHFFFAOYSA-N
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Description

1-Propyl-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,7-diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of 1,7-diazaspiro[4.4]nonane with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms in the spirocyclic ring act as nucleophiles .

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Propyl-1,7-diazaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure with nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-propyl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3

InChI Key

INZIUMDUAVNAOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC12CCNC2

Origin of Product

United States

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